molecular formula C18H19N3O4S B4505746 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B4505746
M. Wt: 373.4 g/mol
InChI Key: QBFDFRYUGZNASI-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a thiophene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of methoxy groups and the thiophene ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.

Scientific Research Applications

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound shares a similar quinazoline core but differs in its substituents.

    6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone: This compound has a similar methoxy-substituted structure but belongs to the isoquinolinone family.

    4-Chloro-6,7-dimethoxy-2-methylquinazoline: Another quinazoline derivative with different substituents.

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-24-15-8-13-14(9-16(15)25-2)20-11-21(18(13)23)10-17(22)19-6-5-12-4-3-7-26-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFDFRYUGZNASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
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2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide

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